2-chloro-4-nitrobenzenediazonium;sulfate 2-chloro-4-nitrobenzenediazonium;sulfate
Brand Name: Vulcanchem
CAS No.: 68391-43-5
VCID: VC18445256
InChI: InChI=1S/2C6H3ClN3O2.H2O4S/c2*7-5-3-4(10(11)12)1-2-6(5)9-8;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2
SMILES:
Molecular Formula: C12H6Cl2N6O8S
Molecular Weight: 465.2 g/mol

2-chloro-4-nitrobenzenediazonium;sulfate

CAS No.: 68391-43-5

Cat. No.: VC18445256

Molecular Formula: C12H6Cl2N6O8S

Molecular Weight: 465.2 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-nitrobenzenediazonium;sulfate - 68391-43-5

Specification

CAS No. 68391-43-5
Molecular Formula C12H6Cl2N6O8S
Molecular Weight 465.2 g/mol
IUPAC Name 2-chloro-4-nitrobenzenediazonium;sulfate
Standard InChI InChI=1S/2C6H3ClN3O2.H2O4S/c2*7-5-3-4(10(11)12)1-2-6(5)9-8;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2
Standard InChI Key ZCJWMAWJAJTAEO-UHFFFAOYSA-L
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N.[O-]S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-4-nitrobenzenediazonium sulfate is a diazonium salt with a sulfate counterion. The IUPAC name 2-chloro-4-nitrobenzenediazonium;sulfate reflects its structural features: a benzene ring substituted with chlorine at the 2-position, a nitro group at the 4-position, and a diazonium group (N2+-\text{N}_2^+) at the 1-position. The sulfate ion (SO42\text{SO}_4^{2-}) balances the charge.

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS No.68391-43-5
Molecular FormulaC12H6Cl2N6O8S\text{C}_{12}\text{H}_{6}\text{Cl}_{2}\text{N}_{6}\text{O}_{8}\text{S}
Molecular Weight465.2 g/mol
StabilityStable at 0–5°C; decomposes at elevated temperatures
Primary ApplicationsDye synthesis, pharmaceutical intermediates

The compound’s reactivity stems from the diazonium group, which facilitates coupling reactions with electron-rich aromatic systems.

Synthesis and Reaction Optimization

Diazotization of 2-Chloro-4-nitroaniline

The synthesis of 2-chloro-4-nitrobenzenediazonium sulfate involves diazotization of 2-chloro-4-nitroaniline under acidic conditions. This reaction typically employs nitrous acid (HNO2\text{HNO}_2) generated in situ from sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}) at 0–5°C. The low temperature is critical to prevent decomposition of the diazonium intermediate.

Table 2: Standard Synthesis Parameters

ParameterCondition
Temperature0–5°C
Reaction Time30–120 minutes
Molar Ratio (Aniline:HCl)1:2–1:3
SolventAqueous HCl

The diazotization proceeds via the formation of a nitrosonium ion (NO+\text{NO}^+), which reacts with the aromatic amine to generate the diazonium salt. Excess acid ensures protonation of the amine and stabilizes the diazonium ion.

Industrial and Research Applications

Dye Manufacturing

2-Chloro-4-nitrobenzenediazonium sulfate is a key intermediate in the synthesis of azo dyes, which account for over 60% of commercial dyes. The diazonium group couples with electron-rich aromatics (e.g., phenols, anilines) to form azo linkages (N=N-\text{N}=\text{N}-), imparting vibrant colors to textiles and inks. For example, it is used in the production of acid dyes for wool and nylon.

Pharmaceutical Intermediates

In medicinal chemistry, the compound serves as a building block for sulfa drugs and other antimicrobial agents. Its nitro group can be reduced to an amine, enabling further functionalization.

Electrophilic Aromatic Substitution

The diazonium salt participates in electrophilic substitution reactions, introducing the 2-chloro-4-nitrophenyl group into aromatic systems. This reactivity is exploited in synthesizing complex molecules for agrochemicals and polymers.

Research Findings and Experimental Data

Reaction Kinetics

Studies on analogous diazonium salts reveal that electron-withdrawing groups (e.g., NO2- \text{NO}_2) accelerate diazotization by stabilizing the transition state . For 2-chloro-4-nitroaniline, the reaction reaches completion within 30–60 minutes under standard conditions.

Table 3: Comparative Reaction Rates of Substituted Anilines

Aniline SubstituentRelative Reaction Rate
4-Nitro1.50
2-Chloro-4-nitro1.30
4-Chloro1.00
4-Methoxy0.25

Data adapted from studies on diazotization mechanisms .

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